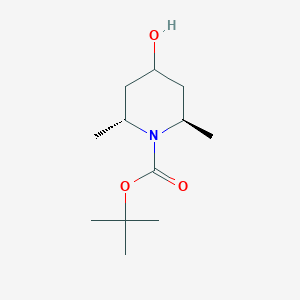

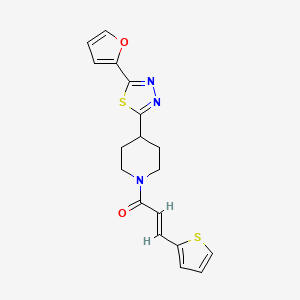

![molecular formula C17H14FN3O4S2 B3010241 3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 1002483-83-1](/img/structure/B3010241.png)

3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities, including antibacterial properties and enzyme inhibition. While the specific compound is not directly mentioned in the provided papers, the general class of benzenesulfonamides is well-represented, with various derivatives synthesized for different biochemical applications.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide core to enhance biological activity or selectivity. For example, the introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity in COX-2 inhibitors . Similarly, copper-catalyzed C(sp3)–H direct imidation of methyl sulfides with N-fluorobenzenesulfonimide has been used to transform various methyl sulfides into corresponding N-((phenylthio)methyl)-benzenesulfonamide derivatives . These methods could potentially be applied or adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using various spectroscopic techniques and X-ray diffraction. For instance, the crystal structure of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was confirmed by FTIR, NMR, MS spectroscopies, and X-ray diffraction . Density functional theory (DFT) calculations can also be used to predict and analyze the molecular structure, electrostatic potential, and frontier molecular orbitals, providing insights into the physical and chemical properties of the molecule .

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions, depending on their substituents. For example, N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant has been achieved with the aid of a copper catalyst, leading to the formation of N-(phenylsulfonyl)benzenesulfonamide . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structure. The introduction of substituents such as fluorine can significantly affect these properties. For instance, the stability of N-(4-fluorophenyl)-3-fluoropropanesulfonamide against enzymatic degradation was investigated, which is relevant for the development of imaging agents for positron emission tomography (PET) . The vibrational frequencies obtained from spectroscopic analysis can reveal additional physicochemical properties of these compounds .

Applications De Recherche Scientifique

1. Biochemical Evaluation as Kynurenine 3-Hydroxylase Inhibitors

- Research Focus : The synthesis and biochemical characterization of benzenesulfonamides, including derivatives similar to 3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide, as inhibitors of kynurenine 3-hydroxylase have been studied. These compounds demonstrated high-affinity inhibition of this enzyme, crucial in neurological and psychiatric disorders (Röver et al., 1997).

2. Development of Cyclooxygenase-2 Inhibitors

- Research Focus : Benzenesulfonamide derivatives have been explored for their ability to inhibit cyclooxygenase-2 (COX-2), with specific interest in how fluorine atom introduction affects selectivity and potency. This line of research is vital for developing treatments for conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

3. Carbonic Anhydrase Inhibition for Potential Therapeutic Applications

- Research Focus : Studies on benzenesulfonamide derivatives incorporating triazene moieties showed potent inhibitory properties against carbonic anhydrases, with significant implications in conditions where the activity of these enzymes is dysregulated (Bilginer et al., 2019).

4. Synthesis of Fluorinated Isoquinolines and Quinolines

- Research Focus : Research has been conducted on the synthesis of fluorinated isoquinolines and quinolines using benzenesulfonamide moieties. These compounds have diverse applications in pharmaceutical and material sciences (Ichikawa et al., 2006).

5. Antimicrobial and Anticancer Potential

- Research Focus : The synthesis of various benzenesulfonamide derivatives, including those structurally related to 3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide, has been explored for their antimicrobial and anticancer properties. This highlights the potential use of these compounds in treating infectious diseases and cancer (Zeng et al., 2016).

Propriétés

IUPAC Name |

3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-9-8-16(19-20-17)12-4-2-6-14(10-12)21-27(24,25)15-7-3-5-13(18)11-15/h2-11,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRHJWLWFXKMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

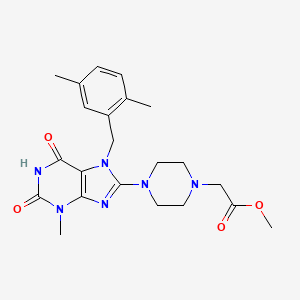

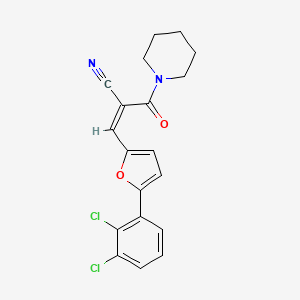

![2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B3010163.png)

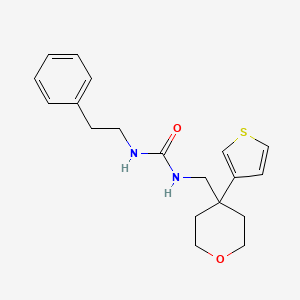

![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3010165.png)

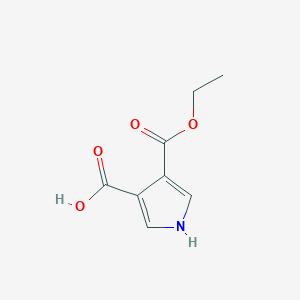

![N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide](/img/structure/B3010166.png)

![2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3010170.png)

![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B3010175.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B3010176.png)

![2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B3010178.png)

![3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3010180.png)